

# The chemical structure and properties of DS-3801b

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DS-3801b  |           |
| Cat. No.:            | B10827888 | Get Quote |

# **In-Depth Technical Guide: DS-3801b**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical data available for **DS-3801b**, a novel, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor.

# **Chemical Structure and Physicochemical Properties**

**DS-3801b** is a potent, orally active small molecule with a distinct N-methylanilide structure, setting it apart from traditional macrolide-based motilin receptor agonists.[1] This structural design is the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]

The chemical and physicochemical properties of **DS-3801b** are summarized in the table below.



| Property          | Value                                                                                                                           | Source                                                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| IUPAC Name        | N-((1r,4r)-4-((2-<br>(hydroxymethyl)phenoxy)meth<br>yl)cyclohexyl)-N,4-dimethyl-3-<br>((S)-3-methylpiperazin-1-<br>yl)benzamide | IUPHAR/BPS Guide to PHARMACOLOGY                                 |
| Molecular Formula | C28H39N3O3                                                                                                                      | MedchemExpress.com[3]                                            |
| Molecular Weight  | 465.63 g/mol                                                                                                                    | MedchemExpress.com[3]                                            |
| Canonical SMILES  | CC1=CC(=C(C=C1)N(C)C(=O) [C@H]2CCINVALID-LINK OC3=CC=CC=C3CO)CN4CCINVALID-LINKNC4                                               | MedchemExpress.com[3]                                            |
| Appearance        | White to off-white solid                                                                                                        | MedchemExpress.com[3]                                            |
| Formulation       | di-L-tartrate salt                                                                                                              | IUPHAR/BPS Guide to<br>PHARMACOLOGY, Toda N, et<br>al. (2022)[1] |
| Solubility        | DMSO: 100 mg/mL (214.76 mM; requires sonication)                                                                                | MedchemExpress.com[3]                                            |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.                                  | MedchemExpress.com[3]                                            |

Note: Quantitative data for aqueous solubility, LogP/LogD, and pKa are not readily available in the public domain.

# **Mechanism of Action and Signaling Pathway**

**DS-3801b** functions as a selective agonist for GPR38, the motilin receptor, which is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract.[1] The binding of **DS-3801b** to the orthosteric site of GPR38 induces a conformational change in the receptor.[2] This activation triggers the canonical G-protein coupled receptor (GPCR) signaling



cascade.[2] GPR38 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and enhanced gastrointestinal motility.[2]



Click to download full resolution via product page

Caption: DS-3801b activates GPR38, leading to smooth muscle contraction.

# **Pharmacokinetics and Pharmacodynamics**

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of **DS-3801b** in healthy subjects.[4]

#### Pharmacokinetics:

Following single oral doses ranging from 1 to 100 mg, **DS-3801b** demonstrated dose-dependent increases in plasma concentrations.[4] However, the maximum plasma concentration (Cmax) increased more than proportionally with the dose, while the area under the curve (AUC) increased less than proportionally.[4] The pharmacokinetic profile also exhibited double peaks, which is suggestive of multiple absorption sites in the gastrointestinal tract.[4]



| Parameter            | Observation                                                                    | Source                                    |
|----------------------|--------------------------------------------------------------------------------|-------------------------------------------|
| Dose Proportionality | Cmax: Greater than dose-<br>proportional. AUC: Less than<br>dose-proportional. | van der Schueren, B., et al.<br>(2017)[4] |
| Absorption Profile   | Double peaks observed, suggesting multiple absorption sites.                   | van der Schueren, B., et al.<br>(2017)[4] |

#### Pharmacodynamics:

The primary pharmacodynamic effect of **DS-3801b** is the acceleration of gastric emptying.[4] In the Phase 1 trial, a 50 mg dose of **DS-3801b** resulted in a statistically significant reduction in gastric emptying time compared to placebo.[4]

| Parameter                                | Result (50 mg DS-3801b<br>vs. Placebo) | Source                                    |
|------------------------------------------|----------------------------------------|-------------------------------------------|
| Gastric Emptying T1/2 (Median Reduction) | 20.8%                                  | van der Schueren, B., et al.<br>(2017)[4] |
| Gastric Emptying Tlag (Median Reduction) | 20.6%                                  | van der Schueren, B., et al.<br>(2017)[4] |

Interestingly, this prokinetic effect on the upper GI tract did not translate to a significant effect on distal GI motility, as measured by the time to first bowel movement and stool consistency.[4]

# **Efficacy and Safety**

#### Efficacy:

The primary efficacy of **DS-3801b**, as demonstrated in early clinical studies, is its ability to accelerate gastric emptying.[4] This makes it a promising therapeutic candidate for conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

#### Safety and Tolerability:



In the Phase 1 study, single oral doses of **DS-3801b** up to 50 mg were found to be safe and generally well-tolerated.[4] The reported adverse events were predominantly mild and gastrointestinal in nature.[4]

# Experimental Protocols Gastric Emptying Assessment (¹³C-Octanoate Breath Test)

The pharmacodynamic effect of **DS-3801b** on gastric emptying was assessed using the <sup>13</sup>C-octanoate breath test.[4]



Click to download full resolution via product page

**Caption:** Workflow for assessing gastric emptying using the <sup>13</sup>C-octanoate breath test.



#### Methodology:

- Subjects were administered a single oral dose of DS-3801b or placebo.[4]
- Following drug administration, a standardized test meal containing <sup>13</sup>C-labeled octanoic acid was consumed.[4]
- Breath samples were collected at baseline and at regular intervals post-meal.
- The ratio of <sup>13</sup>CO<sub>2</sub> to <sup>12</sup>CO<sub>2</sub> in the expired air was measured using isotope ratio mass spectrometry.
- The rate of <sup>13</sup>CO<sub>2</sub> excretion reflects the rate at which the stomach empties its contents into the small intestine, where the <sup>13</sup>C-octanoate is absorbed and metabolized.
- Gastric emptying parameters, including the half-emptying time (T1/2) and the lag phase (Tlag), were calculated from the <sup>13</sup>CO<sub>2</sub> excretion curve.[4]

## Conclusion

**DS-3801b** is a novel, potent, and selective non-macrolide GPR38 agonist with a promising pharmacokinetic and pharmacodynamic profile for the treatment of gastrointestinal disorders associated with delayed gastric emptying. Its distinct chemical structure offers advantages over older macrolide-based agonists. Early clinical data have demonstrated its ability to accelerate gastric emptying at doses that are safe and well-tolerated. Further clinical development will be necessary to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Discovery of DS-3801b, a non-macrolide GPR38 agonist with N-methylanilide structure -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of DS-3801b, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical structure and properties of DS-3801b].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10827888#the-chemical-structure-and-properties-of-ds-3801b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com